molecular formula C13H19NOS B13872789 4-Hexoxybenzenecarbothioamide

4-Hexoxybenzenecarbothioamide

Cat. No.: B13872789
M. Wt: 237.36 g/mol
InChI Key: VVSQCBQOOWLYTC-UHFFFAOYSA-N
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Description

4-Hexoxybenzenecarbothioamide is an organic compound characterized by the presence of a hexoxy group attached to a benzene ring, which is further connected to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexoxybenzenecarbothioamide typically involves the reaction of 4-hexoxybenzoyl chloride with ammonium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, leading to the formation of the desired carbothioamide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Hexoxybenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The hexoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hexoxybenzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hexoxybenzenecarbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.

Comparison with Similar Compounds

    4-Methoxybenzenecarbothioamide: Similar structure but with a methoxy group instead of a hexoxy group.

    4-Ethoxybenzenecarbothioamide: Contains an ethoxy group instead of a hexoxy group.

    4-Butoxybenzenecarbothioamide: Features a butoxy group in place of the hexoxy group.

Uniqueness: 4-Hexoxybenzenecarbothioamide is unique due to the presence of the longer hexoxy chain, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from its shorter-chain analogs and potentially more versatile in various applications.

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

4-hexoxybenzenecarbothioamide

InChI

InChI=1S/C13H19NOS/c1-2-3-4-5-10-15-12-8-6-11(7-9-12)13(14)16/h6-9H,2-5,10H2,1H3,(H2,14,16)

InChI Key

VVSQCBQOOWLYTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=S)N

Origin of Product

United States

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